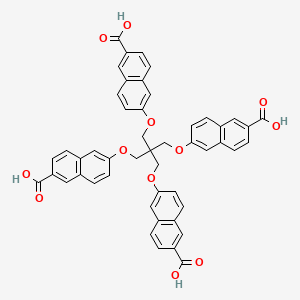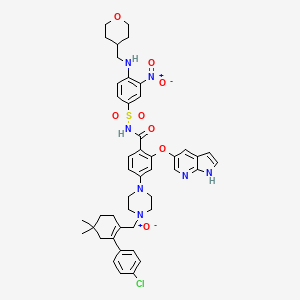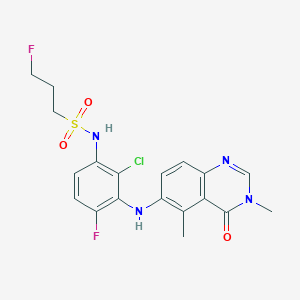
M1 ligand 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
M1 ligand 1 is a compound that interacts with the M1 muscarinic acetylcholine receptor, a member of the G protein-coupled receptor family. This receptor plays a crucial role in various physiological processes, including learning, memory, and cognitive function. This compound is of significant interest in the fields of neuroscience and pharmacology due to its potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease and schizophrenia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of M1 ligand 1 typically involves multiple steps, including the formation of the core structure and the introduction of functional groups that enhance its binding affinity to the M1 receptor. Common synthetic routes may involve:
Formation of the Core Structure: This step often includes cyclization reactions to form the central ring system.
Functional Group Introduction: Various functional groups are introduced through substitution reactions to enhance the compound’s binding properties.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
M1 ligand 1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
M1 ligand 1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study ligand-receptor interactions and to develop new synthetic methodologies.
Biology: Investigated for its role in modulating cellular signaling pathways and its effects on neuronal activity.
Medicine: Explored as a potential therapeutic agent for treating neurological disorders such as Alzheimer’s disease and schizophrenia.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery research
Mecanismo De Acción
M1 ligand 1 exerts its effects by binding to the M1 muscarinic acetylcholine receptor, which is a G protein-coupled receptor. Upon binding, it activates the receptor, leading to the activation of downstream signaling pathways involving G proteins and second messengers such as inositol trisphosphate and diacylglycerol. This activation results in various cellular responses, including changes in ion channel activity, enzyme activation, and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Pilocarpine: A partial agonist of the M1 receptor, used in the treatment of glaucoma.
Xanomeline: A selective agonist of the M1 receptor, investigated for its potential in treating Alzheimer’s disease.
Iperoxo: A high-affinity agonist of the M1 receptor, used in research to study receptor activation mechanisms
Uniqueness
M1 ligand 1 is unique due to its high selectivity and binding affinity for the M1 muscarinic acetylcholine receptor. This selectivity makes it a valuable tool in research and potential therapeutic applications, as it can specifically target the M1 receptor without affecting other muscarinic receptor subtypes .
Propiedades
Fórmula molecular |
C20H21NO2 |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
benzhydryl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate |
InChI |
InChI=1S/C20H21NO2/c1-21-14-8-13-18(15-21)20(22)23-19(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-7,9-13,19H,8,14-15H2,1H3 |
Clave InChI |
HBFFBQFKYRTFJQ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC=C(C1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


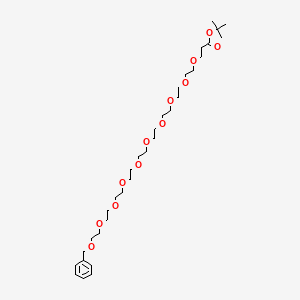
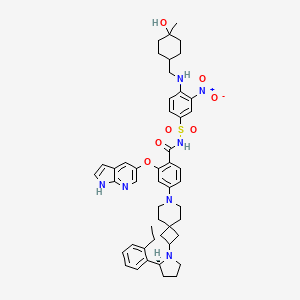
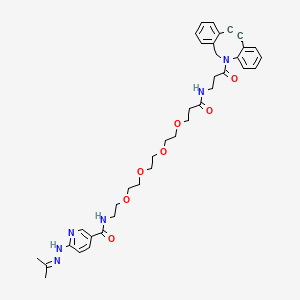


![2-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B11930809.png)

